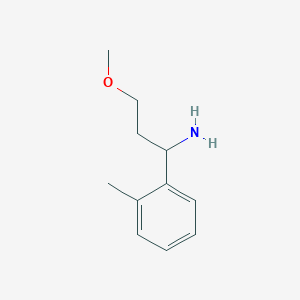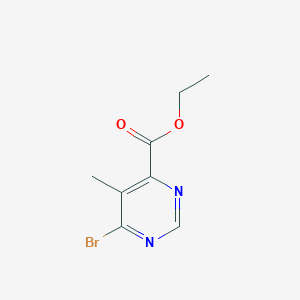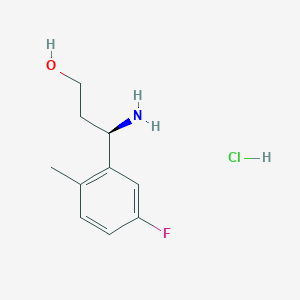
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative It is characterized by the presence of a 3-chlorophenyl group attached to a cyclopropyl ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 3-chlorophenyl group and subsequent reduction to form the methanol derivative. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using diazo compounds and transition metal catalysts.
Introduction of the 3-Chlorophenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Reduction: The final step involves the reduction of the intermediate to form the methanol derivative, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding alkane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
((1R,2R)-2-(3-Chlorophenyl)cyclopropyl)methanol: The enantiomer of the compound, which may exhibit different biological activity.
((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methanol: A similar compound with the chlorine atom in a different position on the phenyl ring.
((1S,2S)-2-(3-Bromophenyl)cyclopropyl)methanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is unique due to its specific stereochemistry and the presence of the 3-chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
[(1S,2S)-2-(3-chlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChIキー |
ZGRMQXFZBSCHKQ-PSASIEDQSA-N |
異性体SMILES |
C1[C@@H]([C@H]1C2=CC(=CC=C2)Cl)CO |
正規SMILES |
C1C(C1C2=CC(=CC=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


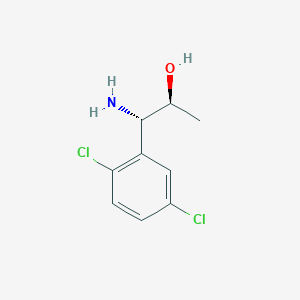
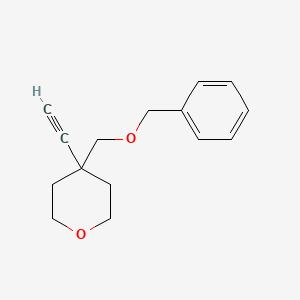
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
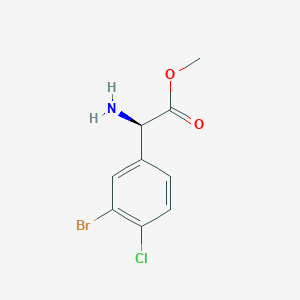
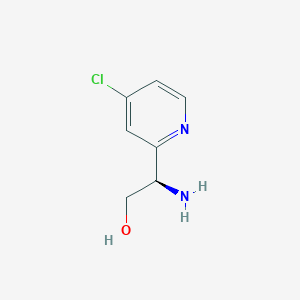
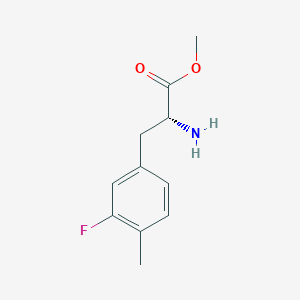

![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)

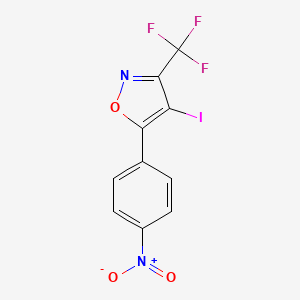
![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)
